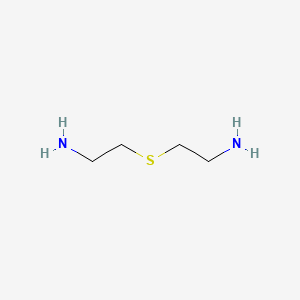

2,2'-Thiobis(ethylamine)

Beschreibung

Historical Trajectory and Evolution of Thioether-Amine Ligands in Chemical Research

The field of coordination chemistry, which studies compounds formed by the interaction of metal centers with surrounding molecules or ions known as ligands, has a rich history. mdpi.com Early research focused on simple, monodentate ligands like ammonia (B1221849) and chloride ions. mdpi.com However, as the discipline evolved, so did the complexity of the ligands under investigation. Chemists began to appreciate the unique properties imparted by polydentate ligands—molecules capable of binding to a central metal atom at multiple points, forming more stable chelate rings.

Within this evolution, ligands containing "soft" donor atoms like sulfur gained prominence. Thioethers (R-S-R') were recognized for their ability to form strong bonds with soft metal ions, a principle that became fundamental to their application. scielo.br The coordination chemistry of thioethers has been a subject of extensive review for decades. acs.org

The strategic combination of thioether moieties with other functional groups, particularly amines, marked a significant advancement. This led to the development of thioether-amine ligands, which possess both soft (sulfur) and hard (nitrogen) donor atoms. This "hard-soft" combination allows for versatile coordination behavior and the ability to stabilize a wide range of metal ions in various oxidation states. The interest in such hybrid ligands grew from the desire to create more sophisticated coordination environments, capable of mimicking biological systems or enabling novel catalytic activities. scielo.brnih.gov Unsymmetrical Schiff base ligands derived from thioether amines, for instance, are noted for their rarity and specialized applications. scielo.br The development of such molecules is part of a broader trend in chemistry toward designing ligands with precisely tailored electronic and steric properties for specific applications. nih.gov

Interdisciplinary Relevance in Contemporary Chemical Science and Engineering

The unique structural attributes of 2,2'-Thiobis(ethylamine) have made it a valuable compound across several scientific and engineering fields. Its ability to act as a flexible N₂S donor ligand and a reactive organic building block underpins its wide-ranging utility.

Coordination Chemistry and Catalysis : A primary application of 2,2'-Thiobis(ethylamine) is as a tridentate ligand in coordination chemistry. It readily forms stable complexes with various transition metals. These complexes are subjects of academic research for their interesting structural and electronic properties. For example, it has been used in the synthesis of pentadentate N₂S₃ ligands designed to model the active site of cobalt-containing nitrile hydratase enzymes. nih.gov The resulting complexes provide insight into the function of metalloenzymes and can serve as catalysts themselves. nih.gov

Materials Science and Polymer Chemistry : In materials science, 2,2'-Thiobis(ethylamine) is utilized as a monomer and a curing agent. cymitquimica.com Its two primary amine groups can participate in polymerization reactions, allowing for its incorporation into various polymer backbones. tcichemicals.com It is also used as a curing agent for epoxy resins. Recent research has demonstrated its use in molecular layer deposition (MLD), where it serves as a diamine precursor to create ultrathin, blended, or nanolaminate films on surfaces like TiO₂ nanoparticles, thereby modifying their surface properties for applications in paints and cosmetics. acs.org

Synthetic Chemistry : As a chemical intermediate, 2,2'-Thiobis(ethylamine) is a versatile building block for the synthesis of more complex organic molecules. guidechem.comlookchem.com It is employed in the pharmaceutical industry as a starting material or intermediate in the creation of certain drug compounds. guidechem.com Its reactivity is also harnessed in the agrochemical sector for the formulation of pesticides and herbicides. lookchem.com

Structural Features and Chemical Environment of the Thioether and Amine Moieties

The chemical behavior and broad applicability of 2,2'-Thiobis(ethylamine) are direct consequences of its molecular structure, which consists of two ethylamine (B1201723) groups linked by a sulfur atom. guidechem.com This arrangement creates distinct chemical environments with specific reactive properties.

The molecule is a mobile, colorless to light yellow liquid with a characteristic amine-like odor. guidechem.comchemicalbook.comchemicalbook.com It is completely miscible with water and benzene (B151609) but insoluble in aliphatic hydrocarbons. lookchem.comchemicalbook.comchemicalbook.com

Physicochemical Properties of 2,2'-Thiobis(ethylamine)

| Property | Value | References |

|---|---|---|

| CAS Number | 871-76-1 | guidechem.comchemicalbook.com |

| Molecular Formula | C₄H₁₂N₂S | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 120.22 g/mol | lookchem.comchemicalbook.com |

| Boiling Point | 242 °C | lookchem.comchemicalbook.com |

| Density | 1.037 g/cm³ | lookchem.comchemicalbook.com |

| pKa | pKₐ₁: 8.84; pKₐ₂: 9.64 (at 30 °C) | guidechem.comchemicalbook.com |

| Water Solubility | Completely miscible | lookchem.comchemicalbook.com |

The Thioether Moiety : The central sulfur atom is a key feature of the molecule. As a thioether, the sulfur atom possesses two lone pairs of electrons, making it a Lewis base. It is considered a "soft" donor, exhibiting a preference for coordinating with soft or borderline Lewis acids, such as late transition metals (e.g., Pd(II), Pt(II), Cu(I)). This sulfur atom can undergo oxidation to form the corresponding sulfoxides or disulfides. The presence and coordinating ability of the thioether group are crucial in directing the geometry and stability of the metal complexes it forms. scielo.br

The Amine Moieties : The molecule is terminated by two primary amine (-NH₂) groups. These groups are responsible for the compound's basicity, as indicated by its pKa values. guidechem.comchemicalbook.com The nitrogen atoms have lone pairs of electrons, making them effective "hard" Lewis bases that readily coordinate with a wide variety of metal ions. The nucleophilic nature of these primary amines allows them to participate in a range of chemical reactions, including alkylation, acylation, and condensation with aldehydes or ketones to form Schiff bases, which is fundamental to its role as a synthetic building block. scielo.br

The combination of a central soft thioether donor with two terminal hard amine donors in a flexible ethyl chain framework makes 2,2'-Thiobis(ethylamine) a highly versatile and academically significant N₂S tridentate ligand.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminoethylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONTXEXBTWSUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061232 | |

| Record name | Ethanamine, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-76-1 | |

| Record name | 2,2′-Thiobis[ethanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthionamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthionamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiobis(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHIONAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM62E59XQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,2 Thiobis Ethylamine and Its Analogs

Nucleophilic Substitution Reactions in Primary Synthesis Routes

The most direct and commonly employed method for synthesizing 2,2'-Thiobis(ethylamine) involves nucleophilic substitution. This strategy relies on the reaction of a suitable sulfur nucleophile with an ethylamine (B1201723) derivative bearing a leaving group.

Utilization of 2-Chloroethylamine (B1212225) and Sodium Sulfide (B99878)

A primary and straightforward route to 2,2'-Thiobis(ethylamine) is the reaction between 2-chloroethylamine and sodium sulfide. In this process, two equivalents of 2-chloroethylamine react with one equivalent of sodium sulfide. The sulfide ion acts as a potent nucleophile, displacing the chloride ions from two separate 2-chloroethylamine molecules to form the desired thioether linkage. This method is analogous to the synthesis of similar compounds like 2,2'-thiodiethanol, where sodium sulfide is used to displace halide ions from chloro-alcohols.

Reaction Mechanisms and Optimization of Conditions

The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2). The sulfide ion (S²⁻) attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-sulfur bond. This occurs sequentially for both equivalents of 2-chloroethylamine.

Optimization of reaction conditions is crucial for maximizing the yield and minimizing side products. Key parameters include:

Solvent: Polar aprotic solvents such as dimethylformamide or ethanol (B145695) are typically used to dissolve both the organic and inorganic reactants. Water-ethanol mixtures can also be employed.

Temperature: The reaction is generally heated to accelerate the rate of substitution. However, excessively high temperatures must be avoided to prevent competing elimination reactions that could lead to the formation of aziridine (B145994) (ethyleneimine).

Stoichiometry: A precise 2:1 molar ratio of 2-chloroethylamine to sodium sulfide is important to ensure the complete conversion of the sulfide.

While specific yield data for the synthesis of 2,2'-Thiobis(ethylamine) is not always readily available, analogous syntheses of 2,2'-thiodiethanol under similar conditions report yields in the range of 70-85%.

Reductive Amination Approaches and Precursor Chemistry

An alternative synthetic strategy involves the reductive amination of precursors containing the core thioether structure. This approach typically starts with a more readily available or easily synthesized sulfide compound.

Conversion from Thiodiglycol (B106055) and Related Sulfides

Thiodiglycol (2,2'-thiodiethanol) serves as a viable precursor for the synthesis of 2,2'-Thiobis(ethylamine) through a two-step process. The first step involves the activation of the hydroxyl groups, typically by converting them into a better leaving group. This is often achieved by reacting thiodiglycol with thionyl chloride (SOCl₂) to form 2,2'-thiodiethyl chloride.

The subsequent step is the amination of the resulting dichloro intermediate. This is accomplished by reacting 2,2'-thiodiethyl chloride with ammonia (B1221849) (NH₃). This reaction, however, presents its own set of challenges.

Challenges in High-Pressure Synthesis

The amination of 2,2'-thiodiethyl chloride with ammonia typically requires high pressure and elevated temperatures to proceed efficiently. These conditions necessitate specialized equipment and pose operational complexities, potentially limiting the scalability of this method. Furthermore, the handling of corrosive reagents like thionyl chloride requires careful safety precautions. While theoretically sound and supported by the widespread use of reductive amination in amine synthesis, these challenges make it a less direct route compared to nucleophilic substitution.

Catalytic Methods in Thiobis(ethylamine) Synthesis Research

Research into more efficient and sustainable synthetic methods has explored the use of catalysis. While no specific catalytic methods have been reported directly for the synthesis of 2,2'-Thiobis(ethylamine), analogous catalytic approaches for other sulfur-containing amines suggest potential avenues for future development. For instance, some patented methods describe the multi-step synthesis of related compounds using solid acid catalysts and ammonolysis. Adapting such a methodology could involve the reaction of ethylamine with a sulfur source in the presence of a solid acid catalyst like a zeolite, followed by ammonolysis to form the final product. These catalytic systems could potentially offer improved yields and selectivity compared to traditional stoichiometric methods, although they remain experimental for this specific compound.

Data Tables

Table 1: Comparison of Synthetic Routes for 2,2'-Thiobis(ethylamine)

| Method | Reactants | Key Reagents | General Conditions | Reported/Estimated Yield |

| Nucleophilic Substitution | 2-Chloroethylamine, Sodium Sulfide | - | Polar aprotic solvent (e.g., ethanol), elevated temperature | 70-85% (estimated based on analogous reactions) |

| Reductive Amination | Thiodiglycol | Thionyl chloride, Ammonia | High pressure, elevated temperature | Not specified |

Exploration of Metal-Catalyzed Alkylation and Ammonolysis

The synthesis of amines is frequently accomplished through the N-alkylation of ammonia or primary amines. sioc-journal.cn A foundational method is Hoffmann's ammonolysis, where an alkyl halide reacts with an ethanolic solution of ammonia, typically in a sealed tube at elevated temperatures (around 373 K), to produce a primary amine via nucleophilic substitution. allrounder.aineetprep.comaakash.ac.in However, the primary amine product is also a nucleophile and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. neetprep.comaakash.ac.in This lack of selectivity is a significant drawback, although using a large excess of ammonia can favor the formation of the primary amine. neetprep.com

More advanced and selective methods involve transition-metal catalyzed N-alkylation. These reactions often utilize alcohols as alkylating agents in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. sioc-journal.cnchemrxiv.org This process is atom-economical and generates water as the only byproduct. chemrxiv.org Various transition metal catalysts based on ruthenium, palladium, and iridium have been developed for this purpose. researchgate.netacs.org Notably, a tungsten-catalyzed system has been reported for the direct N-alkylation of amines with alcohols, which shows tolerance for challenging substrates, including those containing heteroatoms like sulfur. chemrxiv.org Such catalytic systems represent a more sustainable and selective alternative to traditional alkylation methods. sioc-journal.cnchemrxiv.org

Solid Acid Catalysis in Related Sulfur-Containing Amine Synthesis

Solid acid catalysts offer significant advantages over conventional homogeneous acid catalysts, including ease of recovery, reusability, and often milder reaction conditions. walshmedicalmedia.com These materials, such as zeolites, sulfated zirconia, and functionalized resins like Amberlyst, are being explored for various organic transformations, including the synthesis of amines and thioethers. mdpi.comgoogle.comresearchgate.net

In the context of sulfur-containing amines, solid acids can catalyze key bond-forming reactions. For instance, the thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a fundamental method for creating C-S bonds and is crucial for synthesizing β-mercapto carbonyl derivatives. acascipub.comresearchgate.netsrce.hr While traditionally catalyzed by strong bases, this reaction can be promoted by solid acids. acascipub.com Research has shown that catalysts like Amberlyst® A21, a polymeric resin, can efficiently catalyze the thia-Michael addition under solvent-free, heterogeneous conditions. mdpi.com Porous solid acid catalysts, such as modified zeolites, have been specifically designed for nucleophilic addition reactions, including the addition of aliphatic amines to electrophilic α,β-unsaturated compounds. google.com Furthermore, a patent for the synthesis of 2-(2'-thiophene)ethylamine describes a multi-step process that utilizes solid acid catalysts in conjunction with ammonolysis, indicating the industrial potential of this approach for related sulfur-containing amines.

| Solid Acid Catalyst | Catalyst Type | Relevant Application | Reference |

|---|---|---|---|

| Amberlyst® A21 | Polymeric Resin | Thia-Michael addition of thiols to Michael acceptors | mdpi.com |

| Acid Zeolites | Aluminosilicate | Michael addition of aliphatic amines to α,β-unsaturated compounds | google.com |

| Sulfamic Acid | Crystalline Solid | Michael addition, esterification, and other acid-catalyzed reactions | walshmedicalmedia.comresearchgate.net |

| Sulfated Zirconia (SZ) | Treated Metal Oxide | Friedel-Crafts alkylation and acetylation reactions | researchgate.net |

Synthesis of Substituted and Functionalized 2,2'-Thiobis(ethylamine) Derivatives

2,2'-Thiobis(ethylamine) serves as a versatile building block for the synthesis of more complex molecules and functionalized derivatives. lookchem.com The primary amine groups are readily available for reaction with various electrophiles.

For example, the reaction of 2,2'-Thiobis(ethylamine) with chloroacetic anhydride (B1165640) results in the formation of Bis[2-(α-chloroacetamido)ethyl] Sulfide. dtic.mil This derivative can then be used in further synthetic steps. The core structure is also employed in the construction of macrocyclic compounds. In one instance, 2,2'-Thiobis(ethylamine) was reacted with 2,6-diformyl-4-methylphenol in a condensation reaction to produce a complex aza-phenol based macrocyclic probe designed for sensing multiple analytes. acs.org The resulting macrocycle incorporates the dithia-tetraaza framework derived from the starting amine.

The versatility of 2,2'-Thiobis(ethylamine) as a precursor is further demonstrated by the range of downstream products that can be synthesized from it. These derivatives find use in various research and industrial applications.

| Derivative Name | Reactant(s) with 2,2'-Thiobis(ethylamine) | Product Type | Reference |

|---|---|---|---|

| bis[2-(benzyloxycarbonylamino)ethyl] sulfide | Benzyl chloroformate (Cbz-Cl) | N-protected amine | lookchem.com |

| N,N′-[thiobis(ethane-2,1-diyl)]bis-p-toluenesulfonamide | p-Toluenesulfonyl chloride | Disulfonamide | lookchem.com |

| Bis[2-(α-chloroacetamido)ethyl] Sulfide | Chloroacetic anhydride | Dichloroacetamide derivative | dtic.mil |

| Aza-phenol Macrocycle | 2,6-diformyl-4-methylphenol | Macrocyclic chemosensor | acs.org |

Green Chemistry Principles in 2,2'-Thiobis(ethylamine) Synthesis Development

The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals, including 2,2'-Thiobis(ethylamine). A key focus is the replacement of hazardous reagents and the minimization of waste. Traditional thioether syntheses often rely on thiols, which are associated with strong, unpleasant odors and potential health risks. thieme-connect.com Modern approaches aim to develop thiol-free protocols, such as a recently reported organocatalytic method that uses tetramethylthiourea (B1220291) as a sulfur source to react with alcohols and aryl chlorides. acs.org

Another central tenet of green chemistry is the use of catalytic rather than stoichiometric reagents. The development of metal-catalyzed N-alkylation using alcohols as alkylating agents exemplifies this, as it is an atom-economical process where the only byproduct is water. sioc-journal.cnchemrxiv.org

The use of heterogeneous solid acid catalysts aligns well with green chemistry principles. walshmedicalmedia.com Catalysts like Amberlyst resins or sulfamic acid can often be recovered by simple filtration and reused, reducing waste and cost. mdpi.comresearchgate.net Furthermore, many of these catalytic reactions can be performed under milder or even solvent-free conditions, which significantly reduces the environmental impact of the process. mdpi.comresearchgate.net The thia-Michael addition is itself considered a sustainable reaction as it is 100% atom economic and often uses inexpensive starting materials. mdpi.comsrce.hr The continued development of such catalytic and environmentally benign methodologies is crucial for the future of chemical synthesis.

Reactivity Profiles and Mechanistic Investigations of 2,2 Thiobis Ethylamine

Reactions Involving the Amine Functionality

The presence of two primary amine groups makes 2,2'-Thiobis(ethylamine) a potent nucleophile, readily participating in a variety of reactions that lead to the formation of new carbon-nitrogen bonds.

Nucleophilic Addition and Substitution Reactions

The lone pairs of electrons on the nitrogen atoms of 2,2'-Thiobis(ethylamine) allow it to act as a strong nucleophile, attacking electron-deficient centers. This reactivity is fundamental to its role in the synthesis of more complex molecules. For instance, it can undergo nucleophilic substitution with alkyl halides. The primary amine can attack the electrophilic carbon of a halogenoalkane, displacing the halide and forming a secondary amine. chemguide.co.uk This process can continue, with the resulting secondary amine reacting further to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk

In a specific example of its synthetic utility, 2,2'-Thiobis(ethylamine) reacts with chloroacetic anhydride (B1165640) to form bis[2-(α-chloroacetamido)ethyl] sulfide (B99878). dtic.mildtic.mil In this reaction, the amine groups act as nucleophiles, attacking the carbonyl carbons of the anhydride. This reaction is significant as the resulting bis(α-chloroacetamide) is a key intermediate in the synthesis of tetraazacrown ethers. dtic.mildtic.mil

Condensation Reactions and Imine Formation

2,2'-Thiobis(ethylamine) readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.com

A notable application of this reactivity is the synthesis of complex ligands for coordination chemistry. For example, the reaction of a cobalt(II) complex of 2,2'-Thiobis(ethylamine) with 2,2′-dithiodibenzaldehyde results in the formation of a pentadentate N2S3 ligand. nih.govnih.gov In this process, each of the two primary amine groups of 2,2'-Thiobis(ethylamine) condenses with an aldehyde group of 2,2′-dithiodibenzaldehyde, forming two imine linkages. nih.gov The resulting ligand, N,N′-bis(thiosalicylideneimine)-2,2′-thiobis(ethylamine) (tsaltp), coordinates to the cobalt center through the two imine nitrogens and the three sulfur atoms. nih.govnih.gov

Similarly, 2,2'-Thiobis(ethylamine) can be used to synthesize aza-phenol based macrocyclic probes through condensation with 2,6-diformyl-4-methylphenol. acs.org

Table 1: Examples of Condensation Reactions with 2,2'-Thiobis(ethylamine)

| Reactant 1 | Reactant 2 | Product | Application |

| Co(II) complex of 2,2'-Thiobis(ethylamine) | 2,2′-dithiodibenzaldehyde | Co(III) dimer with a pentadentate N2S3 ligand | Model for the active site of Co-containing nitrile hydratase nih.gov |

| 2,2'-Thiobis(ethylamine) | 2,6-diformyl-4-methylphenol | Aza-phenol based macrocyclic probe | Fluorescence sensor for multiple metal ions acs.org |

Aza-Michael Addition Pathways

The primary amine groups of 2,2'-Thiobis(ethylamine) can participate in aza-Michael addition reactions, a type of conjugate addition. In this reaction, the amine acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. The reversible nature of the aza-Michael reaction has been explored for the synthesis of Covalent Adaptable Networks (CANs). mdpi.com

While specific studies detailing the aza-Michael addition of 2,2'-Thiobis(ethylamine) are not prevalent in the provided search results, the general reactivity of primary amines in this pathway is well-established. For instance, the double aza-Michael addition of ethylamine (B1201723) to 2,2'-sulfonylbis(1,3-diarylprop-2-en-1-ones) has been reported to yield tetrahydro-1,4-thiazine-1,1-dioxides. researchgate.net This suggests that 2,2'-Thiobis(ethylamine), with its two primary amine functionalities, could potentially form cross-linked or polymeric structures through double aza-Michael additions.

Reactions Involving the Thioether Linkage

The sulfur atom in the thioether linkage of 2,2'-Thiobis(ethylamine) possesses its own distinct reactivity, primarily involving oxidation and reduction processes.

Oxidation Pathways to Sulfoxides and Disulfides

The thioether group of 2,2'-Thiobis(ethylamine) can be oxidized to form sulfoxides and potentially disulfides under certain conditions. The oxidation of thiols and thioethers is a fundamental transformation in organic chemistry. nih.gov Common oxidizing agents such as hydrogen peroxide can be employed for this purpose. The oxidation of a thioether to a sulfoxide (B87167) involves a two-electron redox pathway. nih.gov

While the direct oxidation of 2,2'-Thiobis(ethylamine) to a disulfide is less common, the oxidation of thiols to disulfides is a well-known process that can proceed through either a one-electron or two-electron pathway. nih.gov

Table 2: Potential Oxidation Products of 2,2'-Thiobis(ethylamine)

| Reactant | Oxidizing Agent | Potential Product |

| 2,2'-Thiobis(ethylamine) | Hydrogen Peroxide | 2,2'-Sulfinylbis(ethylamine) (Sulfoxide) |

Reduction to Thiols

The thioether linkage in 2,2'-Thiobis(ethylamine) can be cleaved under reducing conditions to yield thiols. This transformation represents the reverse of the common synthesis of thioethers from thiols. The specific reducing agents and conditions required for the reduction of 2,2'-Thiobis(ethylamine) are not detailed in the provided search results, but generally, strong reducing agents are necessary to cleave a stable thioether bond.

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of 2,2'-thiobis(ethylamine), possessing two primary amine nucleophiles separated by a flexible thioether linkage, allows it to participate in both intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic structures. The outcome of these reactions is heavily dependent on reaction conditions and the nature of the co-reactants.

Intermolecular Cyclization: These reactions involve the condensation of two or more molecules, with at least one being 2,2'-thiobis(ethylamine) or its derivative, to form a larger ring structure. A prominent example is the formation of macrocyclic Schiff bases. In a [2+2] condensation, two equivalents of 2,2'-thiobis(ethylamine) react with two equivalents of a dialdehyde, such as 2,6-diformyl-4-methylphenol, in a solvent like methanol. This reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyls to form imine bonds, resulting in a large, symmetrical macrocycle. acs.org

Another key strategy involves the "crab-like" cyclization to form macrocyclic diamides. This approach first requires the conversion of 2,2'-thiobis(ethylamine) into a derivative like bis[2-(α-chloroacetamido)ethyl] sulfide. This intermediate can then react with a bis-secondary amine in a cyclization reaction to yield macrocyclic diamides with reported yields between 57-73%. These reactions can be performed at room temperature without requiring high-dilution techniques.

Intramolecular Cyclization: This type of reaction involves the formation of a ring from a single molecule. For flexible molecules like 2,2'-thiobis(ethylamine) derivatives, intramolecular cyclization is in kinetic competition with intermolecular oligomerization or polymerization. To favor the formation of a monomeric ring, reactions are typically conducted under high-dilution conditions. uni-kiel.de This principle reduces the probability of reactive ends of different molecules encountering one another, thereby promoting the reaction of the two ends of the same molecule.

The thermodynamic stability of the resulting ring is a crucial factor. Intramolecular reactions that lead to the formation of stable, strain-free five- or six-membered rings are generally favored over pathways that would produce highly strained three- or four-membered rings. libretexts.org For example, the conceptual cyclization of a suitable 2,2'-thiobis(ethylamine) derivative could lead to a stable six-membered thiomorpholine (B91149) ring. While this is a theoretically viable pathway, specific, high-yield examples of such simple intramolecular cyclizations starting from 2,2'-thiobis(ethylamine) are not widely detailed in the surveyed literature, which more frequently reports intermolecular macrocyclization.

Table 1: Examples of Intermolecular Cyclization Reactions

| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,2'-Thiobis(ethylamine) (2 equiv.) | 2,6-Diformyl-4-methylphenol (2 equiv.) | Macrocyclic Schiff Base | Not specified | acs.org |

| Bis[2-(α-chloroacetamido)ethyl] Sulfide | Bis-secondary amines | Macrocyclic Diamide | 57-73% |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these cyclization reactions provides insight into the factors controlling their efficiency and product distribution.

Direct spectroscopic observation of transient intermediates in these complex cyclizations is challenging; however, their existence is inferred from established reaction mechanisms.

Hemiaminal and Imine Intermediates: In the formation of macrocyclic Schiff bases from 2,2'-thiobis(ethylamine) and a dialdehyde, the reaction is understood to proceed through initial nucleophilic attack of a primary amine on a carbonyl group. This forms a transient hemiaminal (or carbinolamine) intermediate. Subsequent dehydration (loss of a water molecule) of the unstable hemiaminal leads to the formation of a stable carbon-nitrogen double bond (imine). acs.org When all amine and aldehyde groups have reacted, the final macrocycle is formed. The reversibility of imine formation can allow for thermodynamic control, leading to the most stable macrocyclic product. acs.org

Templated Pre-reaction Complexes: For certain intermolecular cyclizations, such as the "crab-like" formation of macrocyclic amides, the reaction is thought to be facilitated by a template effect. It is proposed that non-covalent interactions, specifically hydrogen bonding between the reactants, can create a pre-organized complex. This complex holds the reactive groups in close proximity and in the correct orientation for reaction, effectively creating a reaction intermediate complex that lowers the entropic barrier to cyclization.

The course of cyclization is governed by a balance of kinetic and thermodynamic factors.

Kinetic Control: The primary kinetic competition is between the first-order intramolecular cyclization and the second-order intermolecular polymerization. uni-kiel.de The relative rates of these competing pathways are highly dependent on reactant concentration. At high concentrations, intermolecular reactions dominate, leading to linear polymers or oligomers. At very low concentrations (high dilution), the rate of the intramolecular reaction is unaffected, while the rate of intermolecular reactions decreases significantly, favoring the formation of cyclic monomers. uni-kiel.de Template effects, such as those induced by metal ions or hydrogen bonding, can also kinetically accelerate cyclization by lowering the activation energy of the ring-closing step. researchgate.net

Thermodynamic Control: The ultimate product distribution is governed by the thermodynamic stability of the possible products. The formation of macrocycles is often entropically disfavored due to the loss of conformational freedom in the linear precursor. uni-kiel.de However, this can be overcome by a large, negative enthalpy change from the formation of strong covalent bonds and the stability of the final ring structure. Reactions leading to unstrained rings (typically 5- and 6-membered) or large, flexible macrocycles are thermodynamically preferred over those that would result in high-energy, strained rings. libretexts.org In cases where reaction steps are reversible, such as imine formation, the reaction can proceed under thermodynamic control, allowing initial kinetic products to rearrange into the most stable final product. acs.org

Coordination Chemistry and Ligand Properties of 2,2 Thiobis Ethylamine

Chelation Behavior and Donor Atom Preferences

The coordination behavior of 2,2'-Thiobis(ethylamine) is largely defined by its ability to act as a chelating agent, forming stable ring structures with a central metal ion. This chelation is a consequence of its molecular structure, which features a flexible ethyl chain framework connecting the donor atoms.

2,2'-Thiobis(ethylamine) primarily functions as a tridentate ligand, coordinating to metal centers through the two terminal amine nitrogen atoms and the central thioether sulfur atom. This N,S,N coordination mode results in the formation of two stable five-membered chelate rings, a common and stabilizing feature in coordination chemistry. The combination of hard nitrogen donor atoms and a soft sulfur donor allows this ligand to adapt to the electronic preferences of a wide range of metal ions. This "hard-soft" character is a key feature of its chemistry, enabling it to stabilize various metals in different oxidation states. The flexibility of the ethyl groups allows the ligand to arrange its donor atoms to fit the preferred geometry of the metal center, whether it be octahedral, square planar, or other coordination environments.

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes by considering the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orgfiveable.me When 2,2'-Thiobis(ethylamine) coordinates to a transition metal ion in an N,S,N fashion, the electrostatic field created by the nitrogen and sulfur donors removes the degeneracy of the metal's d-orbitals. researchgate.net The five d-orbitals split into different energy levels, a phenomenon known as ligand field splitting. fiveable.me

The magnitude of this splitting (Δ) and the resulting electronic arrangement depend on the metal ion, its oxidation state, and the specific geometry of the complex. fiveable.me The electronic structure of these complexes can be probed using techniques like UV-Visible spectroscopy, which measures the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). ias.ac.injetir.org

For example, in an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dz², dx²-y²). The energy difference between these sets is denoted as Δo. The electronic spectra of octahedral cobalt(II) (a d⁷ ion) complexes typically show three absorption bands corresponding to specific d-d transitions. ias.ac.inderpharmachemica.com The positions and intensities of these bands provide direct information about the ligand field strength and the geometry of the coordination environment created by the 2,2'-Thiobis(ethylamine) ligand. jetir.orgijcps.org Magnetic moment measurements further elucidate the electronic structure by determining whether the complex is high-spin (maximum unpaired electrons) or low-spin (minimum unpaired electrons), which depends on the balance between the ligand field splitting energy and the energy required to pair electrons. fiveable.meijcps.org

Table 1: Key Concepts in Ligand Field Theory

| Concept | Description |

|---|---|

| d-Orbital Splitting | The removal of degeneracy of the five d-orbitals of a metal ion by the electrostatic field of the surrounding ligands. researchgate.net |

| Ligand Field Splitting Parameter (Δ) | The energy difference between the split d-orbital sets. Its magnitude indicates the strength of the ligand field. fiveable.me |

| Spectrochemical Series | An empirically derived list of ligands ordered by their ability to cause d-orbital splitting. |

| d-d Transitions | The absorption of light to promote an electron from a lower-energy d-orbital to a higher-energy d-orbital, giving rise to the color of many transition metal complexes. ias.ac.in |

| Ligand Field Stabilization Energy (LFSE) | The net energy decrease of the d-electrons due to splitting in a ligand field, which contributes to the overall stability of the complex. fiveable.me |

| High-Spin vs. Low-Spin | Describes the electron configuration in d⁴-d⁷ complexes. High-spin occurs when Δ is small, and electrons occupy higher-energy orbitals before pairing. Low-spin occurs when Δ is large, forcing electrons to pair in lower-energy orbitals. fiveable.me |

Formation of Metal Complexes with Transition Metals

2,2'-Thiobis(ethylamine) readily forms stable complexes with a variety of transition metals, a testament to its versatile donor properties. The synthesis and characterization of these complexes have been a subject of significant academic research.

Cobalt complexes of 2,2'-Thiobis(ethylamine) have been synthesized and studied to understand N,S,N-type coordination. A common synthetic route involves the direct reaction of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), with 2,2'-Thiobis(ethylamine) in a suitable solvent. ijcps.org

These complexes are typically characterized using a range of analytical techniques:

Infrared (IR) Spectroscopy: This technique helps confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C-S bonds upon binding to the cobalt center. ias.ac.in

UV-Visible Spectroscopy: As discussed under LFT, the electronic spectrum reveals the d-d transitions, which are characteristic of the geometry (e.g., octahedral or tetrahedral) of the cobalt ion. ias.ac.inijcps.org Octahedral Co(II) complexes are typically pale red or purple, while tetrahedral Co(II) complexes are often intensely blue. ijcps.org

Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which indicates the number of unpaired electrons and helps to assign the oxidation state and spin state (high-spin or low-spin) of the cobalt center. ijcps.org

X-ray Crystallography: This powerful technique provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the cobalt atom, confirming the N,S,N-tridentate binding mode.

In some cases, the [Co(2,2'-Thiobis(ethylamine))] complex serves as a precursor for synthesizing more elaborate structures. For instance, it can be reacted with other molecules to form complexes with higher denticity ligands in situ, which are studied as models for the active sites of metalloenzymes.

Table 2: Characterization of a Representative Cobalt(II) Complex

| Property | Typical Finding | Information Gained |

|---|---|---|

| Color | Pale Red / Purple | Suggests an octahedral coordination geometry. ijcps.org |

| Magnetic Moment | ~4.7 - 5.2 B.M. | Consistent with three unpaired electrons in a high-spin octahedral d⁷ Co(II) complex. |

| UV-Vis Bands | Multiple bands in the visible and near-IR regions. | Corresponds to d-d transitions (e.g., ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)), confirming an octahedral field. ias.ac.in |

| IR Spectrum | Shift in ν(N-H) and ν(C-S) bands compared to the free ligand. | Confirms the coordination of both the amine and thioether groups to the metal center. ias.ac.in |

The coordination chemistry of actinides, such as the uranyl(VI) ion (UO₂²⁺), is dominated by the hard and soft acids and bases (HSAB) principle. Actinides in high oxidation states, like U(VI), are considered hard acids and therefore show a strong preference for hard donor atoms like oxygen and nitrogen over softer donors like sulfur. rsc.org

While there is limited specific research on the coordination of 2,2'-Thiobis(ethylamine) with uranyl ions, its behavior can be inferred from established actinide chemistry. The interaction would be expected to be dominated by the coordination of the two hard amine (N) donors. The softer thioether (S) donor would likely form a much weaker bond, if it coordinates at all. The linear O=U=O axis of the uranyl ion forces other coordinating ligands into the equatorial plane. Therefore, the flexible 2,2'-Thiobis(ethylamine) would likely coordinate in a bidentate fashion through its two nitrogen atoms in this equatorial plane. The formation of stable complexes with trivalent minor actinides like Americium(III) and Curium(III) also relies heavily on coordination with hard carboxylate and carbonyl moieties. osti.gov

The flexible nature of the 2,2'-Thiobis(ethylamine) ligand means that its conformation is highly dependent on the identity of the coordinated metal center. The metal ion's intrinsic properties—such as its ionic radius, preferred coordination number (e.g., 4, 5, or 6), and desired coordination geometry (e.g., tetrahedral, square planar, octahedral)—dictate how the ligand must bend and orient its N,S,N donor atoms. mdpi.com

For example, a metal ion that strongly prefers an octahedral geometry will force the two ethylamine (B1201723) arms of the ligand to adopt a specific folded conformation to occupy three adjacent (facial) or planar (meridional) sites of the octahedron. In contrast, a smaller metal ion or one that favors a square planar geometry would impose different steric and electronic demands, resulting in a different ligand conformation with distinct N-M-S and S-M-N bond angles. The choice of metal can thus be used to tune the structure and, consequently, the reactivity and properties of the resulting coordination complex.

Coordination with Main Group and Lanthanide Elements

The coordination chemistry of 2,2'-thiobis(ethylamine) is dominated by its interactions with transition metals, while its complexes with main group and lanthanide elements are not extensively documented in scientific literature. This scarcity of data can be attributed to the principles of Hard and Soft Acids and Bases (HSAB) theory.

Main group metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺) and lanthanide(III) ions are classified as hard acids. They preferentially form stable complexes with hard donor atoms, such as oxygen and nitrogen, through predominantly electrostatic interactions. researchgate.netacs.orgnih.gov The 2,2'-thiobis(ethylamine) ligand presents a mixed-donor environment, containing two hard primary amine (N) donors and one soft thioether (S) donor.

Consequently, while the formation of complexes is possible, they are likely to be less stable than those formed with ligands better suited to the electronic requirements of these hard acidic metals.

Stereochemical Aspects and Chirality in Metal-2,2'-Thiobis(ethylamine) Complexes

The flexible, tridentate nature of 2,2'-thiobis(ethylamine) (N-S-N) gives rise to rich stereochemical possibilities upon coordination to a metal center, particularly in octahedral complexes. uwimona.edu.jmnih.gov Although specific structural reports for many of its complexes are limited, the principles of coordination chemistry allow for a detailed prediction of the potential isomers.

When a single 2,2'-thiobis(ethylamine) ligand binds to an octahedral center, it typically does so in a tridentate fashion, creating two fused five-membered chelate rings. The three donor atoms (N, S, N) can occupy positions on one face of the octahedron, resulting in a facial (fac) isomer, or they can occupy a plane bisecting the metal center, forming a meridional (mer) isomer. libretexts.orgcsbsju.edu

The complexity increases significantly in bis-ligand octahedral complexes with the general formula [M(2,2'-thiobis(ethylamine))₂]ⁿ⁺. In this system, several diastereomers are possible based on the relative arrangement of the two N-S-N ligands.

Geometric Isomerism: The two ligands can be arranged in three distinct geometric isomers:

mer,mer : Both ligands coordinate meridionally.

fac,fac : Both ligands coordinate facially. This arrangement results in a chiral complex, existing as a pair of enantiomers (Δ and Λ).

mer,fac : One ligand is meridional, and the other is facial.

Chirality: Chirality in these complexes arises from multiple sources:

Conformational Chirality: The five-membered chelate rings (M-N-C-C-S and M-S-C-C-N) are not planar and adopt puckered conformations, which are chiral. These are designated as δ (delta) and λ (lambda).

Chirality at the Sulfur Atom: Upon coordination to the metal, the sulfur atom becomes a stereocenter with a pyramidal geometry. Inversion at the sulfur center is possible but can be slow on the NMR timescale, potentially allowing for the isolation of isomers with (R) or (S) configuration at the sulfur. wikipedia.org

The combination of these elements leads to a large number of potential stereoisomers, as summarized in the table below. The isolation and characterization of a specific isomer depend on its thermodynamic stability and the kinetic pathways of its formation.

Table 1: Potential Stereoisomers for an Octahedral [M(N-S-N)₂]ⁿ⁺ Complex

| Geometric Isomer | Chirality of Metal Center | Chelate Ring Conformations | Sulfur Atom Configurations | Resulting Isomers |

|---|---|---|---|---|

| mer,mer | Achiral (meso) or Chiral | Combinations of δ and λ | Combinations of R and S | Multiple diastereomers |

| fac,fac | Δ or Λ | Combinations of δ and λ | Combinations of R and S | Diastereomeric pairs of enantiomers |

Supramolecular Assembly via Metal-Ligand Interactions

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined two- and three-dimensional supramolecular structures from metal ions (nodes) and organic ligands (linkers). The formation of stable architectures such as metallacycles and metallacages relies on the use of precursors with predictable coordination geometries. Typically, this involves combining rigid, multi-topic ligands with metal centers that offer specific coordination angles (e.g., 90° for square-planar Pd(II) or Pt(II), or 180° linear linkers).

The use of 2,2'-thiobis(ethylamine) in such self-assembly systems is not well-established. Its inherent structural flexibility poses a significant challenge to the formation of discrete, closed architectures. The four single bonds in its S(CH₂CH₂NH₂)₂ backbone allow for a high degree of conformational freedom. When reacted with metal ions, such flexible ligands are more likely to form oligomeric or polymeric chains rather than undergoing a clean cyclization process to yield a single, well-defined metallacycle. This is because the entropic cost of pre-organizing the flexible ligand into a conformation suitable for cyclization is high, making intermolecular reactions kinetically and thermodynamically competitive.

While 2,2'-thiobis(ethylamine) itself is a suboptimal linker for predictable self-assembly, it can serve as a versatile building block for synthesizing more rigid ligands. For instance, it can be incorporated into larger macrocyclic structures or used as a starting point for Schiff-base condensations that result in more rigid, multidentate ligands suitable for constructing complex supramolecular assemblies.

The mixed N/S donor set of 2,2'-thiobis(ethylamine) makes it a valuable precursor for designing ligands that mimic the active sites of various metalloenzymes. Many enzymes utilize metal ions coordinated by nitrogen (from histidine) and sulfur (from cysteine or methionine) residues to perform critical biological functions. Synthetic model complexes, or enzyme mimics, are created to replicate the structure, spectroscopy, and/or function of these active sites to understand their catalytic mechanisms.

A prominent example is Nitrile Hydratase (NHase) , an enzyme that contains a unique non-heme iron(III) or non-corrin cobalt(III) center. nih.govebi.ac.uk The metal is coordinated by two amide nitrogens from the protein backbone and three sulfur atoms from cysteine residues, two of which are post-translationally modified to sulfenic (-SOH) and sulfinic (-SO₂H) acids. nii.ac.jpebi.ac.uk This N₂S₃ coordination environment is crucial for the enzyme's ability to hydrate (B1144303) nitriles to amides with high efficiency. nih.gov

Researchers have synthesized numerous model complexes to elucidate the role of this unusual coordination sphere. The 2,2'-thiobis(ethylamine) moiety provides a ready-made N₂S core that can be elaborated upon. For example, it can be reacted with other sulfur-containing molecules to create pentadentate N₂S₃ ligands that closely replicate the donor set of the NHase active site. nii.ac.jp These models help to probe how the sulfur ligands modulate the metal's Lewis acidity and participate directly in the catalytic mechanism. nii.ac.jp

Table 2: Comparison of Nitrile Hydratase Active Site and Potential Model Features

| Feature | Nitrile Hydratase Active Site | Model Complex Feature | Relevance of 2,2'-Thiobis(ethylamine) |

|---|---|---|---|

| Metal Center | Fe(III) or Co(III) | Fe(III) or Co(III) | Provides a suitable ligand scaffold for stabilizing these ions. |

| Primary Donors | 2 Amide (N), 3 Cysteine (S) | 2 Amine (N), 1 Thioether (S) + additional S-donors | Serves as the N₂S starting fragment for building N₂S₃ ligands. |

| Coordination Geo. | Distorted Octahedral | Varies, often distorted octahedral | Its tridentate nature helps define one face of an octahedral geometry. |

| Key Function | Activation of nitrile substrate | Mimicry of spectral properties and/or catalytic hydration | Allows study of the electronic and steric effects of N/S ligation on reactivity. |

By providing a foundational N₂S scaffold, 2,2'-thiobis(ethylamine) is an important tool in the field of bioinorganic chemistry for creating functional mimics of complex metalloenzyme active sites.

Advanced Spectroscopic and Structural Characterization of 2,2 Thiobis Ethylamine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for characterizing the structure and dynamics of 2,2'-Thiobis(ethylamine) and its complexes in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can gain a comprehensive understanding of the molecular framework and the electronic environment of the constituent atoms.

Elucidation of Molecular Structure and Conformation in Solution

In solution, the flexible ethyl chains of 2,2'-Thiobis(ethylamine) allow for a range of conformational possibilities. The molecule can adopt various gauche and anti conformations around the C-C, C-N, and C-S bonds. The preferred conformation in a given solvent can be inferred from the observed NMR parameters, often aided by computational modeling. The coordination of 2,2'-Thiobis(ethylamine) to a metal center significantly influences its conformation, locking it into a more rigid arrangement to satisfy the geometric requirements of the metal's coordination sphere. The resulting chelate rings, typically five-membered, adopt specific puckered conformations which can be studied by detailed analysis of proton-proton coupling constants.

¹H and ¹³C NMR Spectral Analysis of Free Ligand and Complexes

The ¹H and ¹³C NMR spectra of the free 2,2'-Thiobis(ethylamine) ligand exhibit characteristic signals for the ethylamine (B1201723) moieties. In the ¹H NMR spectrum, the protons of the two CH₂ groups adjacent to the sulfur atom (S-CH₂) and the two CH₂ groups adjacent to the nitrogen atoms (N-CH₂) typically appear as distinct multiplets. The amine (NH₂) protons are also observable, though their chemical shift can be highly dependent on solvent and concentration. The ¹³C NMR spectrum shows two distinct signals corresponding to the S-CH₂ and N-CH₂ carbon atoms.

Upon coordination to a metal ion, significant changes in the NMR spectra are observed. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen and sulfur atoms are particularly affected. The magnitude and direction of these coordination-induced shifts provide valuable information about the nature of the metal-ligand bonding. For instance, the formation of a coordination complex generally leads to a downfield shift of the signals for the nuclei closest to the metal center due to the deshielding effect of the metal ion.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| 2,2'-Thiobis(ethylamine) (Free Ligand) | ¹H | ||

| -S-CH ₂- | Data not available in search results | ||

| -N-CH ₂- | Data not available in search results | ||

| -NH ₂ | Data not available in search results | ||

| ¹³C | |||

| -C H₂-S- | Data not available in search results | ||

| -C H₂-N- | Data not available in search results | ||

| Metal Complex of 2,2'-Thiobis(ethylamine) | ¹H | ||

| -S-CH ₂- | Data not available in search results | ||

| -N-CH ₂- | Data not available in search results | ||

| -NH ₂ | Data not available in search results | ||

| ¹³C | |||

| -C H₂-S- | Data not available in search results | ||

| -C H₂-N- | Data not available in search results |

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR spectroscopy is a crucial technique for investigating dynamic processes in molecules, such as conformational changes or ligand exchange in coordination complexes. For complexes of 2,2'-Thiobis(ethylamine), VT-NMR can be employed to study the inversion of the pyramidal sulfur atom and the conformational flexing of the chelate rings.

At room temperature, some of these dynamic processes may be fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, it is often possible to slow these processes down to a point where distinct signals for different conformations or isomers can be observed. The temperature at which these signals coalesce can be used to calculate the energy barriers for these dynamic processes. Such studies provide valuable insights into the flexibility and stability of the coordination complexes.

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Geometry and Bond Parameters

A notable example of the application of single-crystal X-ray diffraction is in the study of a copper(II) complex with 2,2'-Thiobis(ethylamine) and thiocyanate (B1210189) ligands. In this complex, the 2,2'-Thiobis(ethylamine) ligand coordinates to the copper(II) ion in a tridentate fashion through the two nitrogen atoms and the sulfur atom, forming two five-membered chelate rings. The copper(II) center typically adopts a distorted square-pyramidal or octahedral geometry, with the remaining coordination sites occupied by other ligands, such as thiocyanate ions or solvent molecules.

The precise bond lengths and angles determined from the X-ray data reveal important details about the coordination environment. For instance, the Cu-N and Cu-S bond lengths are indicative of the strength of the coordination interactions. The geometry of the chelate rings, including the puckering and torsional angles, can be accurately determined, providing a static picture of the ligand's conformation in the solid state.

Table 2: Selected Crystallographic Data for a Representative Copper(II) Complex

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Selected Bond Lengths (Å) | |

| Cu-N1 | Data not available in search results |

| Cu-N2 | Data not available in search results |

| Cu-S1 | Data not available in search results |

| Selected Bond Angles (°) | |

| N1-Cu-N2 | Data not available in search results |

| N1-Cu-S1 | Data not available in search results |

| N2-Cu-S1 | Data not available in search results |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of individual molecules, single-crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and, in some cases, π-π stacking interactions if aromatic rings are present in the complex.

In the crystal structures of 2,2'-Thiobis(ethylamine) complexes, the amine groups are potent hydrogen bond donors. These groups can form hydrogen bonds with counter-ions (such as perchlorate (B79767) or halides) or with solvent molecules that may be incorporated into the crystal lattice. These hydrogen bonding networks play a crucial role in stabilizing the crystal structure and can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures. The analysis of these interactions provides a deeper understanding of the forces that govern the self-assembly of these coordination compounds in the solid state.

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of coordination complexes, providing critical information on molecular weight, composition, and structure. When applied to complexes of 2,2'-Thiobis(ethylamine), these techniques offer a detailed view of the coordination environment.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally validating the molecular formula of newly synthesized 2,2'-Thiobis(ethylamine) complexes. Unlike standard-resolution MS, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap-based mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the elemental composition of the complex.

The process involves comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass for a proposed formula. A close match provides strong evidence for the correct elemental composition, confirming the presence of the metal ion, the 2,2'-Thiobis(ethylamine) ligand(s), and any counter-ions or solvent molecules within the coordination sphere. Furthermore, the isotopic distribution pattern observed in the high-resolution spectrum serves as an additional layer of confirmation. The characteristic isotopic signatures of many transition metals and the presence of sulfur in the ligand result in a unique pattern that can be computationally simulated and matched to the experimental data, thus validating the number of metal and ligand units in the complex.

Table 1: Hypothetical HRMS Data for a [Cu(C₄H₁₂N₂S)Cl₂] Complex This table is for illustrative purposes to demonstrate the application of HRMS data.

| Parameter | Value |

| Proposed Formula | C₄H₁₂Cl₂CuN₂S |

| Calculated Monoisotopic Mass | 272.9315 |

| Measured Monoisotopic Mass | 272.9311 |

| Mass Difference (ppm) | 1.46 |

| Isotopic Pattern Match | >98% |

Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) is employed to probe the structural connectivity of 2,2'-Thiobis(ethylamine) complexes. nih.gov In a typical MS/MS experiment, a specific precursor ion of the complex is mass-selected and then subjected to fragmentation through methods like Collisionally Activated Dissociation (CAD). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that offers structural insights.

Sequential Loss of Ligands: The weakest bonds tend to break first, often leading to the loss of neutral ligands or counter-ions.

Cleavage within the Ligand: Fragmentation can also occur within the 2,2'-Thiobis(ethylamine) ligand itself. The cleavage of C-C, C-N, and C-S bonds can help to confirm the ligand's identity and its binding mode. Charge-remote fragmentation processes often predominate in these analyses. nih.gov

By carefully analyzing these fragmentation patterns, researchers can piece together the structure of the complex, distinguish between isomers, and understand the relative strengths of the coordination bonds. elifesciences.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding within 2,2'-Thiobis(ethylamine) and its metal complexes by probing the vibrational modes of the molecules.

Identification of Functional Groups and Coordination Modes

The IR and Raman spectra of the free 2,2'-Thiobis(ethylamine) ligand are characterized by specific vibrational bands corresponding to its functional groups. Upon coordination to a metal center, significant shifts in these bands occur, indicating the involvement of these groups in bonding.

N-H Vibrations: In the free ligand, the N-H stretching vibrations of the primary amine groups appear as a broad band in the region of 3300-3500 cm⁻¹. docbrown.info Upon coordination of the nitrogen atoms to a metal ion, the N-H bond is slightly weakened, causing this band to shift to a lower frequency (wavenumber). Additionally, the N-H bending (scissoring) vibration, typically found around 1580-1650 cm⁻¹, also experiences a shift upon complexation. docbrown.info

C-N Vibrations: The C-N stretching vibration in aliphatic amines like 2,2'-Thiobis(ethylamine) is observed in the 1020-1220 cm⁻¹ region. docbrown.info This band's position is sensitive to the coordination of the nitrogen atom.

C-S Vibrations: The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹. A shift in this band upon complex formation confirms the involvement of the sulfur atom in the coordination to the metal center.

These shifts provide definitive evidence that the 2,2'-Thiobis(ethylamine) is acting as a ligand and can help elucidate its coordination mode (e.g., as a bidentate N,N-donor or a tridentate N,S,N-donor).

Table 2: Typical IR Frequency Shifts upon Complexation of 2,2'-Thiobis(ethylamine) This table presents generalized data based on characteristic functional group frequencies.

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

| ν(N-H) | ~3400 | Lower frequency | N-atom coordination |

| δ(N-H) | ~1600 | Shifted frequency | N-atom coordination |

| ν(C-N) | ~1100 | Shifted frequency | N-atom coordination |

| ν(C-S) | ~700 | Shifted frequency | S-atom coordination |

Ligand-Metal Vibrations

Direct evidence of coordination comes from the appearance of new, low-frequency bands in the far-infrared or Raman spectra of the complexes. These bands, which are absent in the spectrum of the free ligand, are attributed to the stretching vibrations of the newly formed metal-ligand bonds.

Metal-Sulfur (M-S) Vibrations: M-S stretching vibrations generally occur at lower frequencies than M-N vibrations, usually in the 250-450 cm⁻¹ region, due to the larger mass of the sulfur atom and the typically weaker M-S bond compared to the M-N bond.

The observation and assignment of these bands provide conclusive proof of coordination and offer valuable data for force-field calculations and understanding the strength of the ligand-metal interactions.

Electronic Absorption and Emission Spectroscopy of Complexes

Electronic spectroscopy (UV-Visible absorption and emission) is used to investigate the electronic structure and properties of 2,2'-Thiobis(ethylamine) complexes. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy ones, while emission spectroscopy measures the light produced as electrons relax back to lower energy states.

The free 2,2'-Thiobis(ethylamine) ligand itself does not typically absorb light in the visible region. The colors and electronic properties of its complexes are therefore dominated by the metal center and its interaction with the ligand. The observed electronic transitions can often be classified as:

d-d Transitions: In complexes with transition metals having d-electrons, transitions between d-orbitals can occur. These transitions are often weak and appear in the visible region, dictating the color of the complex. The energy of these transitions is sensitive to the geometry of the complex and the nature of the ligands.

Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

Many complexes of 2,2'-Thiobis(ethylamine) may also exhibit luminescence (fluorescence or phosphorescence) upon excitation. The emission spectra provide information about the energy of the excited states and their lifetimes. researchgate.netmdpi.com The emission properties, such as wavelength and quantum yield, are highly dependent on the metal ion, the rigidity of the complex structure, and the surrounding environment. mdpi.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic State Determination

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful analytical techniques for probing the electronic structure of 2,2'-Thiobis(ethylamine) and its metal complexes. These methods provide detailed insights into the elemental composition, oxidation states, and local coordination environment of the sulfur and other constituent atoms.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 2,2'-Thiobis(ethylamine), XPS is particularly useful for directly probing the electronic environment of the sulfur atom.

The core principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and their binding energy can be calculated. The binding energy of a core electron is characteristic of the element from which it was emitted and is sensitive to the local chemical environment.

For the sulfur atom in the thioether linkage of 2,2'-Thiobis(ethylamine), the S 2p core level is of particular interest. The binding energy of the S 2p electron in a typical thioether (R-S-R) is generally observed in the range of 163.0–164.0 eV. Upon coordination of the sulfur atom to a metal center, a shift in the S 2p binding energy is expected. This shift is indicative of the donation of electron density from the sulfur to the metal ion, resulting in a slight increase in the binding energy of the sulfur core electrons due to reduced electron shielding. The magnitude of this shift can provide information about the strength of the metal-sulfur bond.

Furthermore, oxidation of the sulfur atom to sulfoxide (B87167) (R-S(=O)-R) or sulfone (R-S(=O)₂-R) species would result in a significant increase in the S 2p binding energy, typically by approximately 2-3 eV and 4-5 eV, respectively, from the original thioether peak. This makes XPS an excellent tool for identifying the oxidation state of the sulfur atom in complexes of 2,2'-Thiobis(ethylamine).

| Chemical State of Sulfur | Typical S 2p Binding Energy (eV) |

|---|---|

| Thioether (R-S-R) | 163.0 - 164.0 |

| Coordinated Thioether (M-S(R)₂) | 163.5 - 165.0 |

| Sulfoxide (R-S(=O)-R) | 165.0 - 167.0 |

| Sulfone (R-S(=O)₂-R) | 167.0 - 169.0 |

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that provides information about the local geometric and/or electronic structure of matter. It is particularly valuable for determining the oxidation state and coordination environment of atoms in molecules and materials. For complexes of 2,2'-Thiobis(ethylamine), sulfur K-edge XAS can be employed to investigate the electronic state of the sulfur atom.

The sulfur K-edge corresponds to the excitation of a 1s core electron to unoccupied molecular orbitals. The energy at which this absorption occurs is sensitive to the effective nuclear charge on the sulfur atom. As the oxidation state of the sulfur increases, the absorption edge shifts to higher energies. For instance, the S K-edge energy for a thioether is significantly lower than that for a sulfoxide or a sulfone.

The pre-edge and near-edge regions of the XAS spectrum, often referred to as X-ray Absorption Near Edge Structure (XANES), can provide detailed information about the symmetry and nature of the unoccupied molecular orbitals. nih.gov The features in the XANES region are influenced by the coordination number and geometry of the sulfur atom. Therefore, changes in the coordination of the 2,2'-Thiobis(ethylamine) ligand to different metal centers can be monitored by observing the changes in the S K-edge XANES spectrum.

| Sulfur Functional Group | Approximate S K-edge Energy (eV) |

|---|---|

| Thiol/Thioether | ~2472 |

| Disulfide | ~2473 |

| Sulfoxide | ~2476 |

| Sulfite | ~2478 |

| Sulfonate | ~2480 |

| Sulfate | ~2482 |

Theoretical and Computational Insights into 2,2'-Thiobis(ethylamine)

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of chemical compounds from a theoretical standpoint. For a flexible and functionally rich molecule like 2,2'-Thiobis(ethylamine), which contains both soft (sulfur) and hard (nitrogen) donor atoms, these methods can offer deep insights into its structure, electronic properties, and interaction with other chemical species. This article explores the application of various theoretical and computational methods to understand the chemical behavior of 2,2'-Thiobis(ethylamine).

Applications in Advanced Materials Science and Catalysis Research

Role in Polymer Chemistry and Nanomaterial Synthesis

In the realm of materials science, 2,2'-Thiobis(ethylamine) is a valuable precursor for creating polymers with tailored properties and for modifying the surfaces of nanomaterials to enhance their functionality.

2,2'-Thiobis(ethylamine) serves as a fundamental diamine monomer in various polymerization reactions. cymitquimica.com Its two primary amine groups can react with a range of co-monomers, such as diisocyanates or diacyl chlorides, to form polymers like polyureas and polyamides. The incorporation of the flexible thioether linkage into the polymer backbone can influence the material's physical and chemical properties, including thermal stability, mechanical strength, and affinity for metal ions. This makes it a component in the synthesis of specialized biomaterials and other advanced polymers. cymitquimica.comtcichemicals.com

Molecular Layer Deposition (MLD) is a vapor-phase thin-film deposition technique that relies on sequential, self-limiting surface reactions to build polymer films one molecular layer at a time. atomiclayerdeposition.com This method offers exceptional control over film thickness and composition at the nanoscale. 2,2'-Thiobis(ethylamine) has been successfully employed as a precursor in MLD processes. For instance, it has been used in combination with 1,4-phenylenediisocyanate (PDIC) to grow ultrathin polyurea films. atomiclayerdeposition.com The sulfide-containing polyurea films created with this diamine are explored for applications in semiconductor manufacturing, where uniform, pinhole-free, and ultrathin coatings are required. atomiclayerdeposition.com

The MLD technique is inherently suited for the fabrication of nanoscale organic films. atomiclayerdeposition.com The layer-by-layer growth mechanism ensures that films can be deposited with angstrom-level precision. When 2,2'-Thiobis(ethylamine) is used as a precursor, the resulting polyurea films exhibit a linear dependence of thickness on the number of MLD cycles, confirming the controlled growth process. atomiclayerdeposition.com This precise control is critical for applications in microelectronics and nanotechnology where device dimensions are continuously shrinking.